4-(Chloromethyl)-2-methoxypyrimidine
Overview
Description
4-(Chloromethyl)-2-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 4-position and a methoxy group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the replication of certain viruses, such as the respiratory syncytial virus (rsv) . The antiviral effect was mediated by the intracellular formation of a triphosphate metabolite inhibiting the viral RNA polymerase .
Mode of Action
Structurally related molecules have been shown to inhibit viral rna polymerase, causing chain termination of rna synthesis . Both the 2’F and the 4’ClCH2 groups contributed to the selectivity of these molecules .
Biochemical Pathways
The inhibition of viral rna polymerase suggests that it may interfere with the replication and transcription processes of certain viruses .
Pharmacokinetics
Similar compounds have been shown to be recognized efficiently by the recombinant polymerase complex of certain viruses .
Result of Action
Related compounds have been found to cause chain termination of rna synthesis in certain viruses, thereby inhibiting their replication .
Action Environment
Similar compounds have been found to display selective inhibition against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxypyrimidine typically involves the chloromethylation of 2-methoxypyrimidine. One common method is the reaction of 2-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.
Reduction: Formation of 2-methoxy-4-methylpyrimidine.
Scientific Research Applications
4-(Chloromethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyrimidine: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxypyrimidine: Lacks the chloromethyl group, leading to different chemical properties and uses.
4-(Bromomethyl)-2-methoxypyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-methoxypyrimidine is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYTXFVWGGDUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-38-6 | |
Record name | 4-(chloromethyl)-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.